molecular formula C19H25NO5 B12734584 3-Methoxydenopamine CAS No. 87081-64-9

3-Methoxydenopamine

Cat. No.: B12734584
CAS No.: 87081-64-9
M. Wt: 347.4 g/mol
InChI Key: CMOAXFDYWBKVKZ-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxydenopamine typically involves the methylation of dopamine. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at room temperature . The reaction can be represented as follows:

Dopamine+CH3IThis compound+KI\text{Dopamine} + \text{CH}_3\text{I} \rightarrow \text{this compound} + \text{KI} Dopamine+CH3​I→this compound+KI

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production . The use of automated reactors and real-time monitoring can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxydenopamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to dopamine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dopamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxydenopamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxydenopamine is unique in its specific interaction with TAAR1 and its potential role as a neuromodulator. Unlike other methoxy derivatives, it has been shown to induce significant ERK and CREB phosphorylation, highlighting its distinct biochemical and physiological effects .

Properties

CAS No.

87081-64-9

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]-2-methoxyphenol

InChI

InChI=1S/C19H25NO5/c1-23-17-7-4-13(10-19(17)25-3)8-9-20-12-16(22)14-5-6-15(21)18(11-14)24-2/h4-7,10-11,16,20-22H,8-9,12H2,1-3H3/t16-/m0/s1

InChI Key

CMOAXFDYWBKVKZ-INIZCTEOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC(=C(C=C2)O)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)OC)O)OC

Origin of Product

United States

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